molecular formula C10H8O2S B12948733 1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one

1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one

Cat. No.: B12948733
M. Wt: 192.24 g/mol
InChI Key: MDHXVMDJGQREFW-UHFFFAOYSA-N
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Description

1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one is a compound belonging to the class of heterocyclic compounds known as thiophenes. Thiophenes are five-membered aromatic rings containing sulfur. This compound is characterized by the presence of a hydroxy group and an ethanone moiety attached to the benzo[b]thiophene ring.

Preparation Methods

The synthesis of 1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydroxy group can be replaced by other functional groups. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes such as kinases and proteases, inhibiting their activity. It can also bind to receptors, modulating their signaling pathways.

    Pathways Involved: The compound’s effects are mediated through pathways such as apoptosis (programmed cell death) and oxidative stress.

Comparison with Similar Compounds

1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one can be compared with other similar compounds:

Properties

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

IUPAC Name

1-(4-hydroxy-1-benzothiophen-7-yl)ethanone

InChI

InChI=1S/C10H8O2S/c1-6(11)7-2-3-9(12)8-4-5-13-10(7)8/h2-5,12H,1H3

InChI Key

MDHXVMDJGQREFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=C(C=C1)O)C=CS2

Origin of Product

United States

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